![molecular formula C16H18N4O2 B7511393 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7511393.png)
1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone, also known as PPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. PPE is a piperazine derivative that is synthesized through a multi-step process involving the reaction of 1-phenylpyrazole-3-carboxylic acid with piperazine and acetic anhydride.
Mecanismo De Acción
The mechanism of action of 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has also been shown to inhibit the activity of various signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has been shown to induce apoptosis, or programmed cell death, through the activation of various signaling pathways. In inflammation, 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. In insects, 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has been shown to disrupt the nervous system, leading to paralysis and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has several advantages for use in lab experiments, including its high purity and stability, as well as its low toxicity. However, 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone also has some limitations, such as its limited solubility in water and its potential to degrade over time. These limitations can be overcome through the use of appropriate solvents and storage conditions.
Direcciones Futuras
For the study of 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone include the development of novel derivatives, the investigation of its therapeutic potential, and the exploration of its use in materials science.
Métodos De Síntesis
The synthesis of 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone involves the reaction of 1-phenylpyrazole-3-carboxylic acid with piperazine and acetic anhydride, followed by purification through column chromatography. The reaction proceeds through the formation of an intermediate, which is then converted to 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone through a dehydration reaction. This synthesis method has been optimized to yield high purity and high yield of 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in various scientific fields. In medicine, 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has also been investigated for its potential as an anti-inflammatory and anti-oxidant agent. In agriculture, 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has been shown to have insecticidal properties against various pests, making it a potential candidate for use in crop protection. In materials science, 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
1-[4-(1-phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-13(21)18-9-11-19(12-10-18)16(22)15-7-8-20(17-15)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUOIHDRVHLYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511320.png)
![3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)
![N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511336.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511337.png)
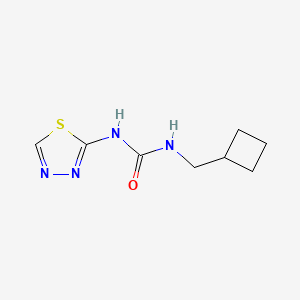
![N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)
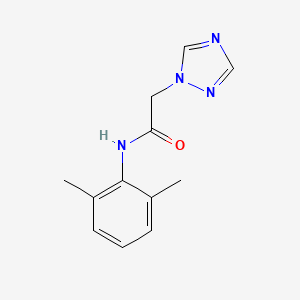
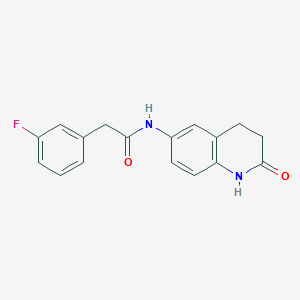
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7511369.png)
![3-[(3-Fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7511370.png)
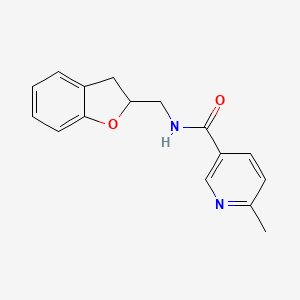
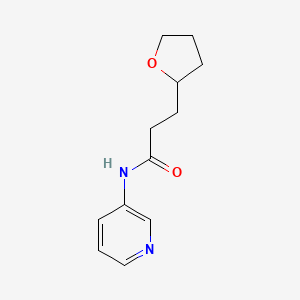
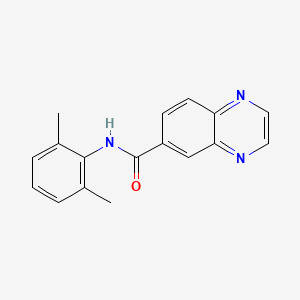
![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)